2-(Methylthio)pyrazine

Catalog No.
S1895901
CAS No.
21948-70-9
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)pyrazine

CAS Number

21948-70-9

Product Name

2-(Methylthio)pyrazine

IUPAC Name

2-methylsulfanylpyrazine

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

KBPBOWBQRUXMFV-UHFFFAOYSA-N

SMILES

CSC1=NC=CN=C1

Solubility

soluble in water, organic solvents, oils
very soluble (in ethanol)

Canonical SMILES

CSC1=NC=CN=C1
  • Potential applications based on structure


    2-(Methylthio)pyrazine belongs to a class of organic compounds called pyrazines. Pyrazines are known for their diverse biological properties, including fungicidal and insecticidal activities []. The presence of the methylthio group (-SCH₃) might further influence these properties, making 2-(Methylthio)pyrazine a potential candidate for research in these areas. However, more specific studies are needed to confirm this.

  • Research on related compounds

    Some research has been conducted on other methylthio-substituted pyrazines, such as 2-methyl-3-(methylthio)pyrazine. This compound has been identified as a contributor to the characteristic aroma of roasted coffee []. This suggests that 2-(Methylthio)pyrazine might also possess interesting odor profiles, potentially making it relevant in flavor research.

2-(Methylthio)pyrazine is an organic compound with the molecular formula C5_5H6_6N2_2S and a CAS number of 2882-20-4. It is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions. The methylthio group (-S-CH3_3) is attached to the second carbon of the pyrazine ring, contributing to its unique properties. This compound is known for its strong and distinct odor, often described as earthy or musty, making it relevant in flavor and fragrance applications .

, particularly coordination chemistry. Notably, it can react with metal salts to form coordination complexes. For instance:

  • With Silver(I): The compound coordinates with silver ions to form a complex that exhibits unique properties .
  • With Mercury(II) Chloride: This reaction yields an adduct characterized by N,S coordination to the metal .
  • With Copper(I): In this case, it forms an iodide-bridged complex, showcasing its ability to stabilize metal interactions .

These reactions highlight the compound's versatility in forming complexes with transition metals.

Several methods exist for synthesizing 2-(Methylthio)pyrazine:

  • From Pyrazine Derivatives: One common approach involves the methylation of pyrazine derivatives using methylthiol or dimethyl sulfate under basic conditions.
  • Via Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving pyrazine and methylthio reagents.
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods that enhance yield and selectivity in producing this compound .

These methods reflect the compound's accessibility for research and industrial applications.

2-(Methylthio)pyrazine finds applications primarily in the food and fragrance industries due to its distinctive aroma. Specific uses include:

  • Flavoring Agent: It is utilized in food products to impart a savory note.
  • Fragrance Component: The compound is incorporated into perfumes and scented products for its earthy scent.
  • Research

Interaction studies of 2-(Methylthio)pyrazine focus on its coordination behavior with various metals. These studies reveal insights into how the compound can stabilize different metal ions, leading to the formation of novel materials with potential applications in catalysis and sensing technologies. The interactions also provide valuable information regarding the electronic properties of the resulting complexes .

Several compounds share structural similarities with 2-(Methylthio)pyrazine, including:

Compound NameStructural FeaturesUnique Properties
2-MethylpyrazinePyrazine ring with a methyl groupLess aromatic intensity compared to 2-(Methylthio)pyrazine
3-MethylthiopyrazineMethylthio group at position threeDifferent odor profile; less commonly used
2-EthylpyrazineEthyl group instead of methylHigher volatility; different flavor profile
2-AcetylpyrazineAcetyl group at position twoExhibits different reactivity patterns

Uniqueness of 2-(Methylthio)pyrazine:
The presence of the methylthio group significantly enhances its aromatic properties compared to other pyrazines, making it particularly valuable in flavor and fragrance applications. Its coordination chemistry also sets it apart from simpler derivatives, allowing for diverse functionalization possibilities.

Physical Description

Solid
low melting white crystalline solid with an ethereal sulfurous odou

XLogP3

1.2

LogP

1.17 (LogP)
1.17

Melting Point

Mp 44-47 °
44-47°C

UNII

R1C97E3A4F

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21948-70-9

Wikipedia

(methylthio)pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-16

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